2-Hydroxy-5-nitrocinnamic acid
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Description
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxy-5-nitrocinnamic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Benzaldehyde", "Nitroethane", "Sodium hydroxide", "Sodium acetate", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and nitroethane in the presence of sodium hydroxide to form 2-nitropropene", "Step 2: Alkylation of 2-nitropropene with benzaldehyde in the presence of sodium acetate to form 2-(2-nitrophenyl)-3-phenylpropanal", "Step 3: Reduction of 2-(2-nitrophenyl)-3-phenylpropanal with sodium borohydride in the presence of acetic acid to form 2-(2-amino-5-nitrophenyl)-3-phenylpropanal", "Step 4: Cyclization of 2-(2-amino-5-nitrophenyl)-3-phenylpropanal with sulfuric acid to form 2-Hydroxy-5-nitrocinnamic acid", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Step 6: Purification of the product by recrystallization from ethanol and water" ] } | |
CAS No. |
50396-49-1 |
Molecular Formula |
C9H7NO5 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
3-(2-hydroxy-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO5/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13/h1-5,11H,(H,12,13) |
InChI Key |
PJUYGYRWUMRDEI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)O |
Origin of Product |
United States |
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